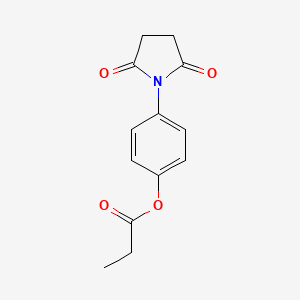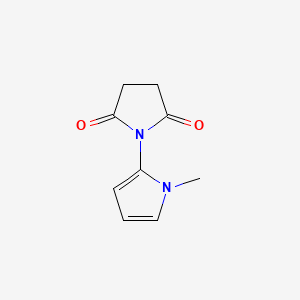![molecular formula C18H25N3O B2709049 N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide CAS No. 1211327-34-2](/img/structure/B2709049.png)
N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide is not fully understood, but it is believed to work by binding to tooth surfaces and promoting the remineralization of enamel. It also has the ability to inhibit the formation of biofilms, which are known to contribute to the development of dental caries.
Biochemical and Physiological Effects
N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide has been shown to have various biochemical and physiological effects, including the promotion of remineralization, inhibition of biofilm formation, and anti-inflammatory and anti-tumor properties. It has also been shown to have low toxicity, making it a safe compound for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide is its versatility, as it can be used in various applications. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide is its cost, as it can be expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide, including the development of new applications in dentistry, medicine, and biotechnology. In dentistry, further studies are needed to investigate the potential use of N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide in the prevention and treatment of dental caries. In medicine, research is needed to explore the anti-inflammatory and anti-tumor properties of N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide and its potential use in the treatment of various diseases. In biotechnology, N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide can be used as a tool for the development of new drugs and therapies.
Conclusion
In conclusion, N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its benefits in the prevention and treatment of dental caries and its potential use in the treatment of various diseases. Further research is needed to explore its full potential and to develop new applications in dentistry, medicine, and biotechnology.
Synthesemethoden
N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide is a synthetic compound that can be prepared using various methods. One of the most common methods involves the reaction between 1-cyanocyclopentene and N-methyl-3-phenylpropylamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and acetic acid to yield N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide has been extensively studied for its potential applications in various fields, including dentistry, medicine, and biotechnology. In dentistry, N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide has been shown to have significant benefits in the prevention and treatment of dental caries. It works by binding to tooth surfaces and promoting the remineralization of enamel, thus preventing the formation of cavities.
In medicine, N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide has been investigated for its potential use in the treatment of various diseases, including osteoporosis and cancer. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-21(13-7-10-16-8-3-2-4-9-16)14-17(22)20-18(15-19)11-5-6-12-18/h2-4,8-9H,5-7,10-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBDKQFTECBYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1=CC=CC=C1)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2708966.png)





![N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2708976.png)

![2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2708981.png)


![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2708985.png)

